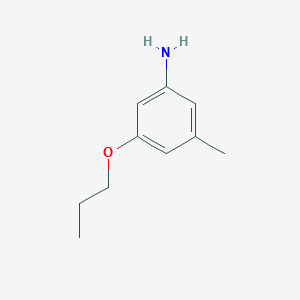
3-Methyl-5-propoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-propoxyaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound is characterized by a methyl group at the third position and a propoxy group at the fifth position on the aniline ring. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-propoxyaniline can be achieved through several methods. One common approach involves the nitration of 3-methyl-5-propoxybenzene followed by reduction of the nitro group to an amine. Another method includes the direct nucleophilic substitution of halogenated precursors with aniline derivatives under high-temperature conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of catalysts such as palladium in amination reactions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-propoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts or sodium borohydride are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted anilines, quinones, and other aromatic derivatives .
Scientific Research Applications
3-Methyl-5-propoxyaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5-propoxyaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. It may also participate in redox reactions, altering the oxidation state of other molecules. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes .
Comparison with Similar Compounds
3-Methyl-5-ethoxyaniline: Similar structure but with an ethoxy group instead of a propoxy group.
3-Methyl-5-butoxyaniline: Contains a butoxy group, leading to different physical and chemical properties.
3-Methyl-5-methoxyaniline: Features a methoxy group, which affects its reactivity and applications.
Uniqueness: 3-Methyl-5-propoxyaniline is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the propoxy group provides distinct steric and electronic effects compared to other similar compounds, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-methyl-5-propoxyaniline |
InChI |
InChI=1S/C10H15NO/c1-3-4-12-10-6-8(2)5-9(11)7-10/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
LBHNHYFNGNOPAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


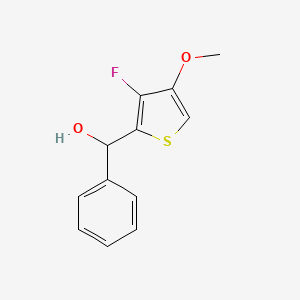
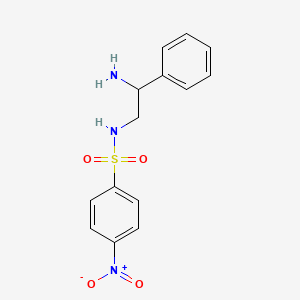
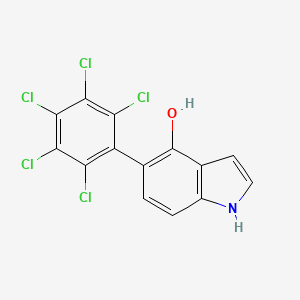


![2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B13086267.png)
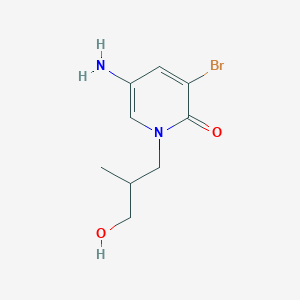
![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B13086287.png)
![tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B13086291.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione](/img/structure/B13086293.png)
![2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13086298.png)
![1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086314.png)

![2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13086320.png)
